Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Hancockinol is a member of migrated lupane triterpenoids, was isolated from the aerial parts of Vincetoxicum officinale, along with known plant sterols and long chain alkanols.
HAMNO is a small molecule inhibitor of replication protein A (RPA). It selectively binds to and inhibits DNA binding domain F (DBD-F) on RPA70 when used at concentrations up to 100 µM. HAMNO inhibits etoposide-induced autophosphorylation of ATR kinase and subsequent phosphorylation of RPA32 in UMSCC38 cells when used at concentrations of 10 and 20 µM. HAMNO (1 mg/kg), in combination with etoposide, reduces tumor growth in UMSCC11B and UMSCC38 mouse xenograft models. HAMNO, also known as NSC-111847, is a potent and selective inhibitor of replication protein A (RPA) interactions with proteins involved in the replication stress response.
The cysteinyl leukotrienes (CysLTs) LTC4 and LTD4 are potent mediators of asthma and hypersensitivity. They induce bronchoconstriction, increase microvascular permeability, and are vasoconstrictors of coronary arteries. Their biological effects are transduced by a pair of G protein-coupled receptors, CysLT1 and CysLT2.1,2,3 HAMI3379 is a potent cysteinyl leukotriene 2 (CysLT2) receptor antagonist that inhibits radioligand binding of LTD4 to CysLT2 and CysLT1 receptor cell lines with IC50 values of 37.9 and >30,000 nM, respectively. In a CysLT2 receptor reporter cell line, HAMI3379 antagonizes LTD4- and LTC4-induced intracellular calcium mobilization with IC50 values of 3.8 and 4.4 nM, respectively, whereas it only weakly inhibits that for a CysLT1 receptor reporter cell line (IC50 = >10,000 nM). In isolated Langendorff-perfused guinea pig hearts, HAMI3379 reverses the LTC4-stimulated increase in perfusion pressure and decrease in contractility. HAMI 3379 is a selective CysLT2 receptor antagonist. HAMI 3379 protects against acute brain injury after focal cerebral ischemia in rats. HAMI 3379 attenuates ischemia-like neuronal injury by inhibiting microglial activation. HAMI 3379 effectively blocked CysLT2R-mediated microglial activation, thereby indirectly attenuating ischemic neuronal injury. Therefore, CysLT2R antagonists may represent a new type of therapeutic agent in the treatment of ischemic stroke.
Hancolupenone, Four new triterpenoids have been isolated from the petroleum ether extract of Cyananchum hancockianum (Maxim) Al. Iljinski (Asclepiadaceae). On the basis of spectral data (1HNMR, 13CNMR, 1H-1H COSY, 1H-13C COSY, longrange 1H-13C COSY, MS, X-Ray analysis) and chemical connections, they were identified as hancockinol (Ia), hancolupenol (IIa), hancolupenone (IIc), and hancolupenol octacosanate (IId). They are of new skeletons with B/C cis, C/D trans, D/E cis junctures for Ia and with A/B trans, C/D trans, D/E cis junctures for IIa, IIc and IId.